Cas no 81124-49-4 (Methyl 3-(pyridin-4-yl)acrylate)

Methyl 3-(pyridin-4-yl)acrylate structure
81124-49-4 structure
Product Name:Methyl 3-(pyridin-4-yl)acrylate
N.o CAS:81124-49-4
MF:C9H9NO2
MW:163.173262357712
CID:707991
PubChem ID:5357688
Update Time:2024-12-09

Methyl 3-(pyridin-4-yl)acrylate Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propenoic acid,3-(4-pyridinyl)-, methyl ester, (E)- (9CI)
    • METHYL-3-(4-PYRIDYL)ACRYLATE
    • 2-Propenoic acid, 3-(4-pyridinyl)-, methyl ester, (E)- (9CI)
    • Methyl (2E)-3-(4-pyridinyl)-2-propenoate (ACI)
    • (E)-3-(4-Pyridinyl)-2-propenoic acid methyl ester
    • Methyl (E)-3-(4-pyridyl)-2-propenoate
    • Methyl (E)-3-(pyridin-4-yl)-2-propenoate
    • (E)-Methyl 3-(pyridin-4-yl)acrylate
    • AKOS006227692
    • BS-17442
    • (E)-Methyl3-(pyridin-4-yl)acrylate
    • methyl (E)-3-pyridin-4-ylprop-2-enoate
    • NSC 84239
    • methyl (E)-3-(pyridin-4-yl)acrylate
    • EN300-365199
    • Methyl (2E)-3-(4-pyridinyl)-2-propenoate
    • 81124-49-4
    • CS-0093846
    • MFCD00023636
    • Methyl 3-(pyridin-4-yl)acrylate
    • WLN: T6NJ D1U1VO1
    • 4-Pyridineacrylic acid, methyl ester
    • Acrylic acid, 3-(4-pyridyl)-, methyl ester
    • SCHEMBL8865229
    • methyl 3-(4-pyridyl)acrylate
    • methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
    • AT14565
    • Z3226989482
    • methyl (2E)-3-pyridin-4-ylacrylate
    • AKOS037649232
    • D75467
    • Methyl-.beta.-(4-pyridyl)acrylate
    • NSC84239
    • CS-0166759
    • 7340-34-3
    • 4-Pyridinepropenoic acid methyl ester
    • DTXSID201274298
    • Methyl-beta-(4-pyridyl)-acrylate
    • NSC-84239
    • methyl 3-(pyridin-4-yl)prop-2-enoate
    • MDL: MFCD00023636
    • Inchi: 1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
    • Chave InChI: LDVKAIRVYWBGHI-NSCUHMNNSA-N
    • SMILES: C(/C1C=CN=CC=1)=C\C(=O)OC

Propriedades Computadas

  • Massa Exacta: 163.06300
  • Massa monoisotópica: 163.063
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 171
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 39.2A^2
  • XLogP3: 1.1

Propriedades Experimentais

  • Densidade: 1.136
  • Ponto de ebulição: 277.8°C at 760 mmHg
  • Ponto de Flash: 121.8°C
  • Índice de Refracção: 1.562
  • PSA: 39.19000
  • LogP: 1.26780

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Methyl 3-(pyridin-4-yl)acrylate Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4.5 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Development of tryptase inhibitors derived from thalidomide
Tetsuhashi, Masashi; et al, Bioorganic & Medicinal Chemistry, 2010, 18(14), 5323-5338

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, heated
1.2 Solvents: Dimethylformamide ;  1 h
Referência
Enhancing the Pharmacokinetic Properties of Botulinum Neurotoxin Serotype A Protease Inhibitors through Rational Design
Capek, Petr; et al, ACS Chemical Neuroscience, 2011, 2(6), 288-293

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  12 h, reflux
Referência
Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective μ Opioid Receptor Agents
Yuan, Yunyun; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10118-10129

Método de produção 4

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt; 5 h, reflux
Referência
Uranyl-Organic Coordination Compounds Incorporating Photoactive Vinylpyridine Moieties: Synthesis, Structural Characterization, and Light-Induced Fluorescence Attenuation
Wu, Si; et al, Inorganic Chemistry, 2018, 57(23), 14772-14785

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Bifunctional iminophosphorane-catalyzed enantioselective nitroalkane addition to unactivated α,β-unsaturated esters
Rozsar, Daniel; et al, ChemRxiv, 2022, 1, 1-8

Método de produção 6

Condições de reacção
1.1 Reagents: Piperidine Solvents: Pyridine ;  0.5 h, rt → 100 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  3 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Método de produção 7

Condições de reacção
1.1 Solvents: Dichloromethane ;  5 h, reflux
Referência
A Supramolecular Protecting Group Strategy Introduced to the Organic Solid State: Enhanced Reactivity through Molecular Pedal Motion
Elacqua, Elizabeth; et al, Angewandte Chemie, 2012, 51(4), 1037-1041

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Método de produção 9

Condições de reacção
1.1 Reagents: Triphenylarsine ;  30 min, 80 °C; 80 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  15 min, rt
Referência
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine
Li, Lun; et al, Tetrahedron Letters, 2017, 58(14), 1379-1381

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Palladium nitrate ,  Bentolite H Solvents: N-Methyl-2-pyrrolidone ;  2 h, 150 °C
Referência
Efficient heterogeneous palladium-montmorillonite catalysts for Heck coupling of aryl bromides and chlorides
Molnar, Arpad; et al, Synlett, 2006, (18), 3130-3134

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
Referência
Bifunctional Iminophosphorane-Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β-Unsaturated Esters
Rozsar, Daniel ; et al, Angewandte Chemie, 2023, 62(21),

Método de produção 12

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: 1802417-44-2 Solvents: Dimethylformamide ;  3 h, 65 °C
Referência
Trimetallic PEPPSI-Type Palladium N-Heterocyclic Carbene Complexes - Improved Catalyst Lifetime in the Mizoroki-Heck Coupling Reaction
Martinez-Olid, Francisco; et al, European Journal of Inorganic Chemistry, 2015, 2015(24), 4076-4087

Método de produção 13

Condições de reacção
1.1 Catalysts: Silver ,  Gold Solvents: Methanol
Referência
Metal nanoparticle catalyzed cyclobutane cleavage reaction
Chen, Dengtai; et al, RSC Advances, 2015, 5(122), 100722-100724

Methyl 3-(pyridin-4-yl)acrylate Raw materials

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